Product packaging for piperidine-2-thione(Cat. No.:CAS No. 13070-01-4)

piperidine-2-thione

Cat. No.: B088430
CAS No.: 13070-01-4
M. Wt: 115.2 g/mol
InChI Key: GCVHYGRJLCAOGI-UHFFFAOYSA-N
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Description

Overview of Thiolactams and Sulfur-Containing Heterocycles in Contemporary Chemistry

Heterocyclic compounds, cyclic structures containing atoms of at least two different elements in the ring, are fundamental to many areas of science. Those incorporating sulfur atoms are particularly noteworthy for their diverse applications in medicinal chemistry, materials science, and organic synthesis. openmedicinalchemistryjournal.comnih.govbookpi.org The inclusion of sulfur can significantly influence a molecule's electronic properties, conformation, and biological activity. openmedicinalchemistryjournal.com

Thiolactams, which are cyclic thioamides, represent an important subclass of sulfur-containing heterocycles. The replacement of the oxygen atom in a lactam (a cyclic amide) with a sulfur atom to form a thiolactam introduces a reactive thiocarbonyl group (C=S). This functional group is a key player in a variety of chemical transformations. psu.eduuzh.ch The thioamide group is recognized as a valuable synthon in organic synthesis, with the carbon-sulfur double bond being susceptible to attack by various reagents. psu.edu This reactivity allows for the construction of more complex molecular architectures. Thiolactams like piperidine-2-thione serve as versatile intermediates in the synthesis of a range of other compounds, including substituted piperidines and other heterocyclic systems. psu.eduresearchgate.net

The interest in nitrogen- and sulfur-containing heterocycles has grown due to their unique structural features and wide spectrum of biological and pharmacological activities. openmedicinalchemistryjournal.com Compounds containing these structural motifs are investigated for a vast array of therapeutic applications. nih.gov

Significance of Piperidine (B6355638) Ring Systems in Medicinal Chemistry and Organic Synthesis

The piperidine ring, a saturated six-membered heterocycle containing one nitrogen atom, is one of the most ubiquitous structural motifs in pharmaceuticals and natural products. researchgate.nettandfonline.comencyclopedia.pubrsc.org Its prevalence is so significant that it has been identified as the most frequently occurring non-aromatic ring in drugs approved by the U.S. Food and Drug Administration (FDA). rsc.orgacs.org

In Medicinal Chemistry:

The piperidine scaffold is a privileged structure in drug design, meaning it is a molecular framework that is able to bind to multiple biological targets. researchgate.net Its three-dimensional, non-planar structure is a key attribute, allowing for precise spatial arrangement of functional groups to optimize interactions with biological macromolecules like enzymes and receptors. researchgate.net The incorporation of a piperidine ring can improve a molecule's pharmacokinetic properties, such as membrane permeability and metabolic stability. researchgate.net

Piperidine derivatives have been developed for a wide range of therapeutic areas, including:

Central Nervous System (CNS) disorders researchgate.net

Cancer therapy researchgate.netencyclopedia.pub

Infectious diseases encyclopedia.pubontosight.ai

Pain management (analgesics) encyclopedia.pubwisdomlib.orgijnrd.org

Inflammatory conditions wisdomlib.org

In Organic Synthesis:

The piperidine ring system is not only a component of final drug products but also a critical building block in organic synthesis. tandfonline.comijnrd.org The development of synthetic methods to construct and functionalize piperidine rings stereoselectively has been an area of intense research for decades. rsc.org The ability to control the three-dimensional arrangement of substituents on the piperidine ring is crucial for creating molecules with desired biological activities. rsc.org

Chemists utilize various strategies to synthesize piperidine derivatives, including intramolecular amination reactions and multi-component reactions. rsc.orgacs.org this compound itself can be a starting point for creating substituted piperidines. For instance, it can undergo Michael-like additions to introduce functionality at specific positions on the ring. researchgate.net

Historical Context and Evolution of Research on this compound

While a detailed historical timeline for this compound is not extensively documented in readily available literature, its research trajectory is intrinsically linked to the broader exploration of thiolactams and piperidine chemistry. Early research into heterocyclic compounds laid the groundwork for understanding the synthesis and reactivity of such molecules.

The evolution of research on related structures provides context. For example, the synthesis of thiazolines, another class of sulfur-and-nitrogen-containing heterocycles, was first reported in 1909 through the dialkylation of thioamides. rsc.org The development of reagents like the Lawesson reagent has been crucial for the synthesis of thiones from their corresponding lactams, a common method for preparing compounds like this compound. researchgate.net

More recent research has focused on the utility of this compound and related thiolactams as synthetic intermediates. Studies have demonstrated their use in stereoselective synthesis, for example, in the preparation of trans-substituted piperidine-2-thiones through Michael additions. researchgate.net The compound has also been used as a ligand in the synthesis of coordination complexes, such as with copper(I) iodide, highlighting its role in inorganic and materials chemistry. iucr.org The continued interest in piperidine-based scaffolds for drug discovery ensures that the chemistry of precursors like this compound will remain an active area of investigation. researchgate.netencyclopedia.pub

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H9NS B088430 piperidine-2-thione CAS No. 13070-01-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

piperidine-2-thione
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InChI

InChI=1S/C5H9NS/c7-5-3-1-2-4-6-5/h1-4H2,(H,6,7)
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InChI Key

GCVHYGRJLCAOGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(=S)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10156688
Record name 2-Piperidinethione
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Molecular Weight

115.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

13070-01-4
Record name 2-Piperidinethione
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Record name 2-Piperidinethione
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Record name 2-Piperidinethione
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Record name piperidine-2-thione
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Synthetic Methodologies and Reaction Pathways of Piperidine 2 Thione and Its Derivatives

Direct Synthesis Approaches

Direct synthesis methods offer straightforward routes to piperidine-2-thiones, often starting from readily available precursors. These approaches are fundamental in providing access to the core piperidine-2-thione structure, which can be further modified.

Conversion of 2-Piperidone (B129406) to this compound

A primary and widely used method for synthesizing this compound is the direct thionation of its corresponding lactam, 2-piperidone (also known as δ-valerolactam). This conversion is typically accomplished using a thionating agent, with Lawesson's reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide] being a prominent choice. iucr.orgamazonaws.comresearchgate.netnih.gov

The reaction involves heating a mixture of 2-piperidone and Lawesson's reagent in a suitable solvent, such as dichloromethane (B109758) or benzene. iucr.orgamazonaws.com The process effectively replaces the carbonyl oxygen atom of the lactam with a sulfur atom to yield the desired this compound. researchgate.net For instance, the conversion of 2-δ-valerolactam using Lawesson's reagent in dichloromethane at room temperature for 2 hours resulted in a 94% yield of this compound. amazonaws.com It is important to note that when optically pure lactams are used, racemization can occur during the thionation process with Lawesson's reagent. iucr.orgresearchgate.net

ReactantReagentSolventConditionsYield
2-Piperidone (δ-valerolactam)Lawesson's ReagentDichloromethaneRoom Temperature, 2h94% amazonaws.com
(3S)-3-Benzyloxy-1-(4-methoxybenzyl)piperidin-2-oneLawesson's ReagentBenzeneReflux, 4h98% (racemic) iucr.org

Reactions Involving 2-Chloropiperidine (B189289) and Potassium Ethylxanthate

An alternative synthetic route to this compound involves the reaction of 2-chloropiperidine with a sulfur-containing nucleophile like potassium ethylxanthate. ontosight.ai This method provides a pathway to the cis-isomer of 2-piperidinethione. ontosight.ai The reaction proceeds through a nucleophilic substitution mechanism where the xanthate group displaces the chlorine atom, followed by subsequent intramolecular rearrangement or hydrolysis to form the thiolactam.

Isomerization of Trans Isomers to Cis this compound

The stereochemical configuration of this compound derivatives can be controlled through isomerization. It is possible to convert the trans isomer of this compound to the more stable cis isomer. ontosight.ai This process is a key step in synthetic sequences where a specific stereoisomer is required for subsequent transformations or biological evaluation.

Synthesis from β-Keto Thioamides and α,β-Unsaturated Aldehydes

A versatile method for constructing the this compound ring system involves the reaction of β-keto thioamides with α,β-unsaturated aldehydes. chim.itresearchgate.netresearchgate.net This approach allows for the synthesis of substituted piperidine-2-thiones with various functionalities.

The reaction between β-keto thioamides and α,β-unsaturated aldehydes in refluxing ethanol (B145695) with a catalytic amount of triethylamine (B128534) leads to the formation of mixtures of diastereoisomeric 6-hydroxythis compound derivatives. chim.itresearchgate.net The proposed mechanism for this reaction involves a stereoselective 1,4-addition (Michael addition) of the β-keto thioamide to the α,β-unsaturated aldehyde. This is followed by an intramolecular cyclization where the thioamide nitrogen attacks the aldehyde's carbonyl carbon. chim.it In some cases, debenzoylation can occur during the reaction. researchgate.netresearchgate.net

ReactantsCatalystSolventProduct Type
Benzoyl(acetyl) thioacetamides & α,β-Unsaturated AldehydesTriethylamineEthanol (reflux)6-Hydroxypiperidine-2-thiones researchgate.netresearchgate.net

The initially formed 6-hydroxypiperidine-2-thiones can undergo dehydration to yield the corresponding tetrahydropyridine-2-thiones. rsc.orgrsc.org This elimination of a water molecule introduces a double bond into the piperidine (B6355638) ring, leading to a more unsaturated heterocyclic system. This dehydration step is a common subsequent transformation in the synthesis of various this compound analogues. lza.lvlza.lv

Base-Catalyzed Condensations

Base-catalyzed condensation reactions represent a fundamental approach to the synthesis of heterocyclic compounds, including this compound derivatives. These reactions typically involve the formation of a carbon-carbon or carbon-heteroatom bond under basic conditions, often leading to the cyclization of a linear precursor. For instance, piperidine is a conventionally used base catalyst for the condensation of various reactants in the synthesis of heterocyclic compounds. researchgate.net

One notable example is the three-component oxidative condensation of acetophenones with o-phenylenediamines and sulfur in the presence of piperidine as a catalyst. researchgate.net This reaction, conducted in dimethyl sulfoxide (B87167) (DMSO), yields 3-arylquinoxaline-2-thiones. researchgate.net The products can be easily isolated by precipitation and washing with methanol. researchgate.net This methodology highlights the role of piperidine in facilitating the condensation and subsequent cyclization to form the thione-containing heterocyclic ring system. researchgate.net

Synthesis of Substituted and Functionalized this compound Derivatives

The core this compound scaffold can be further elaborated to introduce a wide array of substituents and functional groups, leading to a diverse range of derivatives with potential applications in various fields of chemistry.

Mannich Reaction with Piperidine Derivatives

The Mannich reaction is a powerful tool for the aminomethylation of acidic protons located adjacent to a carbonyl group. jofamericanscience.org In the context of this compound, this reaction allows for the introduction of a substituted aminomethyl group at the nitrogen atom of the lactam ring.

A study by Küçükgüzel and colleagues demonstrated the synthesis of novel 5-(3,4-dichlorophenyl)-3-[(substitutedpiperidine)methyl]-1,3,4-oxadiazole-2(3H)-thione derivatives via a Mannich reaction. nih.govresearchgate.net In this multi-step synthesis, the initial 1,3,4-oxadiazole-2(3H)-thione intermediate, containing an acidic N-H proton, was reacted with formaldehyde (B43269) and various substituted piperidines. nih.govresearchgate.net This one-pot reaction yielded a series of eleven new compounds in moderate to good yields. nih.govresearchgate.net The synthesized molecules were characterized using FT-IR, 1H NMR, and 13C NMR spectroscopy. nih.govresearchgate.net

Table 1: Examples of this compound Derivatives Synthesized via Mannich Reaction nih.govresearchgate.net

CompoundSubstituted PiperidineYield (%)Melting Point (°C)
5e 4-Benzylpiperidine59.55156.8
5f 4-(Morpholin-4-yl)piperidineNot SpecifiedNot Specified
5j Ethyl piperidine-3-carboxylateNot SpecifiedNot Specified
5d 4-Cyano-4-phenylpiperidineNot SpecifiedNot Specified

Stereoselective Syntheses of Piperidine-2-thiones

The synthesis of piperidine-2-thiones with defined stereochemistry is of significant interest due to the importance of stereoisomerism in determining the biological activity of molecules. Several stereoselective methods have been developed to control the spatial arrangement of substituents on the piperidine ring.

Asymmetric Michael addition reactions are a cornerstone of stereoselective synthesis, enabling the formation of chiral molecules from prochiral precursors. researchgate.net This strategy has been successfully applied to the synthesis of stereochemically defined piperidine-2-thiones.

A highly stereocontrolled synthesis of trans-3-allyl-4-nitro-alkyl-1,6-disubstituted δ-thiolactams was achieved starting from this compound. researchgate.netresearchgate.net The key step in this sequence is the Michael-like addition of nitroalkanes to 5,6-dihydropyridin-2-thiones, which are prepared from the corresponding 5,6-dihydropyridin-2-ones and Lawesson's reagent. researchgate.net This addition reaction proceeds with high stereoselectivity to afford trans-piperidine-2-thiones as the major products. researchgate.net The stereochemistry of the resulting adducts was confirmed by NMR techniques. researchgate.net

The thio-Claisen rearrangement is a nih.govnih.gov-sigmatropic rearrangement that has proven to be a valuable tool for the stereoselective synthesis of various heterocyclic compounds, including piperidine derivatives. researchgate.netsethanandramjaipuriacollege.in This pericyclic reaction involves the concerted reorganization of a six-atom chain containing a sulfur atom and a double bond, leading to the formation of a new carbon-carbon bond with a high degree of stereocontrol. researchgate.net

In a multi-step synthesis of annulated piperidinones, a thio-Claisen rearrangement was employed as a key stereochemistry-determining step. researchgate.netresearchgate.net The synthesis commenced with the Michael addition of nitroalkanes to 5,6-dihydropyridin-2-thiones, followed by S-allylation. researchgate.netresearchgate.net The subsequent thio-Claisen rearrangement of the S-allylated intermediate proceeded with high stereocontrol, yielding trans-3-allyl-4-nitro-alkyl-1,6-disubstituted δ-thiolactams. researchgate.netresearchgate.net The stereoselectivity of the thio-Claisen rearrangement is a crucial aspect of this synthetic route. researchgate.net

Radical-mediated cyclization reactions offer a powerful and versatile method for the construction of cyclic systems, including the piperidine ring. mdpi.com These reactions typically involve the generation of a radical species that undergoes an intramolecular cyclization onto a double bond or another reactive functional group. mdpi.com

A novel approach to 2,4-disubstituted piperidines involves the radical cyclization of 7-substituted-6-aza-8-bromooct-2-enoates. nih.gov While this specific example does not directly yield a this compound, the underlying principles of radical cyclization are applicable to the synthesis of related heterocyclic structures. In a related study, a regio- and stereoselective radical 5-exo-trig annulation process was used to construct trans-fused bicyclic 2-piperidinone derivatives from precursors obtained from this compound. researchgate.netresearchgate.net The instability of the thiocarbonyl group in radical reactions often necessitates its conversion to the corresponding lactam prior to the cyclization step. sethanandramjaipuriacollege.in

Catalytic Approaches in this compound Synthesis

Catalysis plays a pivotal role in the synthesis of this compound and its derivatives, enabling efficient and selective transformations. Both organic and metal-based catalysts are employed to control the chemo-, regio-, and stereoselectivity of the reactions.

Triethylamine is a commonly used base catalyst in organic synthesis. In the context of this compound synthesis, it promotes the reaction of β-keto thioamides with α,β-unsaturated aldehydes to form 6-hydroxythis compound derivatives. researchgate.net In this reaction, which is carried out in refluxing ethanol, triethylamine facilitates the initial Michael addition and subsequent cyclization. Interestingly, a mechanism for debenzoylation has been proposed when benzoyl(acetyl) thioacetamides are used as starting materials. researchgate.net It has also been noted that changing the solvent to pyridine (B92270) can lead to the formation of 6H-thiopyran derivatives instead. researchgate.net

Transition metal catalysts are indispensable in modern organic synthesis, and their application in the synthesis of piperidine derivatives is extensive. mdpi.comnih.gov While specific examples directly utilizing this compound as a substrate are still growing, the general principles of transition metal catalysis are highly relevant.

Palladium catalysts are widely used for cross-coupling reactions and hydrogenations. For instance, palladium-catalyzed hydrogenation can be employed for the reduction of pyridine precursors to piperidines. The choice of additives, such as hydrochloric acid or triethylamine, can influence the retention or removal of other functional groups. nih.gov

Rhodium catalysts have also proven effective for the hydrogenation of substituted pyridines, sometimes under milder conditions than palladium. nih.gov

Iridium catalysts have been utilized in the asymmetric hydrogenation of pyridinium (B92312) salts, providing access to chiral piperidine derivatives. nih.gov They also catalyze the hydrogen-borrowing [5+1] annulation, which involves the formation of two new C-N bonds. mdpi.com

Gold catalysts have been employed in the oxidative amination of non-activated alkenes to form substituted piperidines. mdpi.com

Cobalt catalysts have been used in the radical intramolecular cyclization of linear amino-aldehydes to produce piperidines. mdpi.com

The following table highlights the role of different catalysts in the synthesis of piperidine and its derivatives.

CatalystReaction TypeSubstrate/PrecursorProductReference
TriethylamineMichael addition/cyclizationβ-Keto thioamides and α,β-unsaturated aldehydes6-Hydroxypiperidine-2-thiones researchgate.net
PalladiumHydrogenationBromopyridine derivativesPiperidines nih.gov
RhodiumHydrogenationPartially fluorinated pyridines3-Substituted piperidines nih.gov
IridiumAsymmetric HydrogenationPyridinium saltsChiral piperidines nih.gov
GoldOxidative AminationNon-activated alkenesSubstituted piperidines mdpi.com
CobaltRadical CyclizationLinear amino-aldehydesPiperidines mdpi.com

Achieving chemoselectivity and regioselectivity is a major challenge in the synthesis of complex molecules like this compound derivatives.

Chemoselectivity refers to the selective reaction of one functional group in the presence of others. An example of a chemoselective reaction is the one-pot sequential Suzuki–Miyaura coupling and hydrogenation for the synthesis of functionalized piperidines. mdpi.com In the context of thiones, a K2CO3-promoted reaction of quinoline-2-thione with acrylonitrile (B1666552) in ethanol leads to the chemoselective formation of a C-S bond, while using dioxane as the solvent results in a chemoselective S-S bond formation to yield disulfide derivatives. rsc.org

Regioselectivity is the preferential reaction at one site over other possible sites. In the synthesis of piperidine-2-thiones, stereoselective Michael-like additions of various nucleophiles to 5,6-dihydropyridine-2-thiones afford trans-piperidine-2-thiones with the substituent at the 4-position as the major product. researchgate.net The regioselectivity of allylation of N-lithiated and N-methyl substituted 1H-pyridine-2-thiones can be controlled to yield either 6-allyl-3,6-dihydro-1H-pyridine-2-thiones or 4-allyl-3,4-dihydro-1H-pyridine-2-thiones, with the latter being formed via a 3,3-sigmatropic Cope rearrangement. researchgate.net The regioselectivity of these additions is influenced by factors such as the solvent, temperature, the substituent on the nitrogen atom, and the nature of the organometallic reactant. researchgate.net

The Dieckmann cyclization is another powerful tool for the regioselective synthesis of piperidine derivatives, specifically substituted piperidine-2,4-diones. core.ac.uk

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds, including this compound and its precursors. These approaches aim to reduce waste, use less hazardous materials, and improve energy efficiency.

One green approach is the use of environmentally benign solvents, such as water. The synthesis of highly functionalized piperidines has been achieved via a one-pot multi-component condensation of aldehydes, amines, and β-ketoesters in water at room temperature, catalyzed by the non-toxic and recyclable sodium lauryl sulfate (B86663) (SLS). tandfonline.com

Solvent-free reactions represent another important green methodology. The synthesis of thioformamide (B92385) derivatives has been accomplished through the reaction of isocyanides with thioacids in water under neutral conditions at room temperature. researchgate.net Similarly, a solvent-free Biginelli condensation using triethylamine as a catalyst has been developed for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones/thiones. researchgate.net

The use of deep eutectic solvents (DES), such as choline (B1196258) chloride/glycerol, provides a green alternative to volatile organic solvents. The Hantzsch synthesis of 4-ferrocenylthiazole derivatives has been successfully carried out in a DES, which could be reused multiple times without a significant drop in yield. rsc.org

Biocatalysis and the use of renewable feedstocks are also key aspects of sustainable synthesis. While specific examples for this compound are still emerging, the general trend towards more sustainable synthetic methods is clear.

Reaction Mechanisms and Kinetics

Understanding the reaction mechanisms and kinetics is crucial for optimizing the synthesis of this compound and for developing new synthetic routes.

In the triethylamine-catalyzed synthesis of 6-hydroxypiperidine-2-thiones from benzoyl(acetyl) thioacetamides and α,β-unsaturated aldehydes, a mechanism for the debenzoylation of the initial product has been proposed. researchgate.net Mechanistic studies, often supported by computational methods like Density Functional Theory (DFT), are employed to elucidate complex reaction pathways. For example, DFT calculations have been used to understand the regioselectivity in the palladium-catalyzed synthesis of 1,5-benzodiazepin-2-ones, where the oxidative addition step was studied in detail. researchgate.net

Kinetic studies provide valuable information about the rates of reactions and the factors that influence them. The kinetics of the gas-phase thermolysis of β-lactams and their corresponding β-thiolactams have been investigated. researchgate.netscispace.com These studies revealed that the β-thiolactams generally have lower activation energies and react at lower temperatures compared to their β-lactam counterparts. researchgate.netscispace.com This difference in reactivity is attributed to the weaker C-S bond compared to the C-O bond and less effective resonance stabilization in the thiolactam. scispace.com A retro-[2+2] cycloaddition mechanism has been proposed for the thermolysis of β-lactams. scispace.com

The kinetics of the synthesis of β-lactam antibiotics using penicillin G acylase (PGA) have also been extensively studied, particularly from the perspective of optimizing industrial enzymatic reactors. nih.gov Such studies are vital for understanding and controlling side reactions like hydrolysis. nih.gov

For the DABCO-catalyzed synthesis of thiazolidine-2-thiones from propargylamines and carbon disulfide, a combination of Hammett experimental kinetic studies and DFT calculations revealed that the initial nucleophilic attack of the propargylamine (B41283) on CS2 is the rate-determining step. nih.govacs.org

While detailed kinetic data for the synthesis of this compound itself are not widely available, the mechanistic principles and kinetic data from related systems provide a valuable framework for understanding and predicting its reactivity.

Detailed Mechanistic Investigations of Formation Reactions

The formation of this compound and its complex derivatives often involves multi-step sequences or one-pot reactions where the mechanism can be intricate. A common method for the synthesis of the parent this compound is the thionation of the corresponding lactam, piperidin-2-one, using Lawesson's reagent. mdma.chresearchgate.net This reaction involves the replacement of the carbonyl oxygen with sulfur.

More complex derivatives are often formed through cyclization reactions where the piperidine ring is assembled concurrently with the introduction of the thione functionality or in a subsequent step. One such detailed mechanism involves the formation of piperidinyl spiro-1,2,4-triazolidin-3-thiones from substituted piperidin-4-ones. tandfonline.comtandfonline.com This one-pot synthesis proceeds through the in situ formation of a thiosemicarbazone intermediate, which is then subjected to oxidative intramolecular cyclization. tandfonline.comtandfonline.com

A proposed mechanism for this transformation is initiated by a free radical process. tandfonline.comtandfonline.com The reaction uses m-chloroperbenzoic acid (m-CPBA) as an oxidizing agent. It is suggested that m-CPBA generates a radical species that facilitates the intramolecular cyclization of the thiosemicarbazone intermediate. tandfonline.com The reaction is notable for its selectivity, as the secondary amine within the piperidone moiety is not hydroxylated by the m-CPBA, leading exclusively to the formation of the desired spiro-1,2,4-triazolidin-3-thiones. tandfonline.comtandfonline.com

Proposed Free Radical Mechanism for Spiro-1,2,4-triazolidin-3-thione Formation tandfonline.comtandfonline.com

Intermediate Formation : 2,6-diaryl-3,3-dimethyl-piperidin-4-one reacts with thiosemicarbazide (B42300) to form the corresponding thiosemicarbazone intermediate in situ.

Radical Generation : m-Chloroperbenzoic acid (m-CPBA) initiates the process, likely by generating a radical.

Intramolecular Cyclization : The generated radical promotes the cyclization of the thiosemicarbazone.

Product Formation : The cyclized intermediate stabilizes to form the final 7,9-diaryl-6,6-dimethyl-1,2,4,8-tetraazaspiro[4.5]decan-3-thione product.

Another investigated mechanism is the formation of thiazolidine-2-thiones, which provides insights applicable to related sulfur-containing heterocycles. acs.org In a DABCO-catalyzed synthesis from propargylamines and carbon disulfide, the proposed mechanism involves: acs.org

Nucleophilic Attack : A nucleophilic attack of the propargylamine on carbon disulfide forms a zwitterionic intermediate. This is considered the rate-determining step.

Proton Abstraction : DABCO acts as a base, abstracting a proton from the nitrogen to yield a dithiocarbamate (B8719985) anion.

Intramolecular Cyclization : An intramolecular nucleophilic attack by the sulfur atom onto the alkyne (a 5-exo-dig cyclization) forms the five-membered ring.

Protonation : The resulting vinyl anion is protonated to give the final thiazolidine-2-thione product.

Intramolecular and Intermolecular Reaction Pathways

This compound and its derivatives are versatile intermediates that can undergo a variety of intramolecular and intermolecular reactions to build more complex molecular architectures.

Intramolecular Reaction Pathways

Intramolecular reactions of this compound derivatives are crucial for constructing fused and spirocyclic ring systems.

Oxidative Radical Cyclization : As discussed previously, thiosemicarbazone derivatives of piperidones undergo oxidative intramolecular cyclization in the presence of reagents like m-CPBA to form spiro-1,2,4-triazolidin-3-thiones. tandfonline.comtandfonline.com

Thio-Claisen Rearrangement : A highly stereocontrolled pathway to functionalized δ-thiolactams involves a thio-Claisen rearrangement. This sequence starts with the Michael addition of nitroalkanes to 5,6-dihydropyridin-2-thiones, followed by S-allylation. The resulting intermediate undergoes a mdma.chmdma.ch-sigmatropic rearrangement to furnish trans-3-allyl-4-nitro-alkyl-piperidine-2-thiones. researchgate.net

Thorpe-Ziegler Cyclization : This intramolecular condensation is a common method for synthesizing thieno[2,3-b]pyridine (B153569) derivatives starting from 3-cyanopyridine-2(1H)-thiones. researchgate.net The precursor is typically an S-alkylated derivative containing a nitrile group, which undergoes cyclization upon treatment with a base. researchgate.net

Nucleophilic Cyclization : Thiourea (B124793) derivatives can undergo intramolecular cyclization when treated with a base. For instance, reactions of perfluoro(3-isothiocyanato-2-methyl-2-pentene) with amines like piperidine first form a thiourea derivative, which then cyclizes into a 2-piperidino-6H-1,3-thiazine upon treatment with a base such as potassium carbonate. researchgate.net

Intermolecular Reaction Pathways

Intermolecular reactions allow for the coupling of this compound with other molecules, significantly expanding its synthetic utility.

Eschenmoser Sulfide (B99878) Contraction : This reaction is a powerful tool for carbon-carbon bond formation. The coupling of this compound with α-bromoesters, such as 2-bromo-2-phenylmethylacetate, in the presence of a base and a thiophile (e.g., triphenylphosphine), affords β-enaminocarbonyl compounds. mdma.ch This reaction provides access to precursors for pharmacologically relevant molecules like methylphenidate. mdma.chresearchgate.net

Michael-like Addition : 5,6-Dihydropyridine-2-thiones act as effective Michael acceptors. They undergo stereoselective Michael-like addition with various nucleophiles, including amines and thiols, to afford substituted piperidine-2-thiones. researchgate.net

Reaction with α,β-Unsaturated Aldehydes : The reaction between β-keto thioamides and α,β-unsaturated aldehydes can produce 6-hydroxythis compound derivatives. This intermolecular reaction involves a cascade of condensation and cyclization steps. researchgate.net

C-N Cross-Coupling : Modern catalytic methods can be applied to the piperidine scaffold. For example, photoexcited nickel-amine complexes can catalyze the C-N cross-coupling of piperidine derivatives with aryl halides, demonstrating a pathway to N-arylated products. nih.gov

Influence of Reaction Conditions on Product Distribution and Stereochemistry

The outcome of reactions involving this compound is highly sensitive to the specific conditions employed, including the choice of solvent, catalyst, base, and temperature. These factors can dictate the distribution of products and the stereochemistry of the final molecule.

Influence on Product Distribution

The choice of reagents and solvent can direct the reaction towards completely different products.

Solvent and Base Effects : In the reaction of benzoyl(acetyl) thioacetamides with α,β-unsaturated aldehydes, the conditions dramatically alter the outcome. When conducted in refluxing ethanol with catalytic triethylamine, the reaction yields 6-hydroxythis compound derivatives. However, simply changing the solvent to refluxing pyridine leads to the formation of 6H-thiopyran derivatives instead. researchgate.net

Base and Thiophile Effects in Eschenmoser Contraction : The Eschenmoser sulfide contraction reaction of this compound with 2-bromo-2-phenylmethylacetate is highly dependent on the base and thiophile used. A study showed that varying these components significantly impacts the ratio of the desired β-enaminocarbonyl product to an undesired bicyclic thiazolidinone byproduct. mdma.ch For instance, using triethylamine as the base and triphenylphosphine (B44618) as the thiophile gives a favorable product ratio, while stronger bases like KOt-Bu can lead to the byproduct being the major product. mdma.ch

Table 1: Influence of Reaction Conditions on the Eschenmoser Sulfide Contraction Reaction mdma.ch
EntryBase (equiv.)Thiophile (equiv.)Yield of β-Enaminocarbonyl (%)Yield of Thiazolidinone (%)
1Et3N (2.0)Ph3P (4.0)4220
2Et3N (2.0)Ph3P (2.0)4621
3Et3N (2.0)Ph3P (1.0)4520
4DABCO (2.0)Ph3P (2.0)2038
5DBU (2.0)Ph3P (2.0)2550
6KOt-Bu (2.0)Ph3P (2.0)Trace65
7Et3N (2.0)None625

Influence on Stereochemistry

Controlling the stereochemistry is paramount in the synthesis of chiral piperidine derivatives. Reaction conditions are a key tool for achieving high diastereoselectivity and enantioselectivity.

Reductive Amination Conditions : The stereocontrolled synthesis of piperidine derivatives can be achieved through the double reductive amination of diformyl intermediates. The choice of reducing agent is critical. For example, the reduction of an enaminocarbonyl compound with NaBH4 in the presence of acetic acid (AcOH) in acetonitrile (B52724) (CH3CN) as a solvent afforded the erythro-isomer with a diastereomeric ratio (dr) of 96:4. mdma.ch High diastereoselectivity was also observed with NaCNBH3/HCl, while NaBH(OAc)3 was effective even without acid. mdma.ch Insufficient reduction of imine/iminium intermediates can lead to the formation of unsaturated byproducts, highlighting the importance of optimizing the reducing agent and conditions. researchgate.net

Catalyst-Controlled Stereoselectivity : In the synthesis of piperidines via intramolecular cyclization, the catalyst plays a pivotal role. For instance, palladium-catalyzed intramolecular cyclization of N-protected ζ-amino allylic alcohols proceeds with high stereospecificity. acs.org The use of THF as a solvent was found to enhance stereoselectivity in the formation of 2,6-disubstituted piperidines compared to dichloromethane. acs.org Similarly, organocatalysts can induce high enantioselectivity in intramolecular aza-Michael reactions to form chiral substituted piperidines. mdpi.com

Substrate-Induced Stereocontrol : In some cases, the substrate itself directs the stereochemical outcome. The Michael-like addition of nucleophiles to 5,6-dihydropyridine-2-thiones consistently affords trans piperidine-2-thiones as the major products, indicating an inherent facial selectivity in the addition step. researchgate.net

Table 2: Influence of Reducing Agent on Diastereoselective Reduction mdma.ch
EntryReducing AgentSolvent/AdditiveDiastereomeric Ratio (erythro:threo)Yield (%)
1NaBH4AcOHIneffective-
2NaBH4CH3CN / AcOH96:491
3NaCNBH3HCl>95:585
4NaHB(OAc)3AcOH96:478
5NaHB(OAc)3None93:772

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of piperidine-2-thione. By analyzing the chemical shifts, coupling constants, and through-space interactions, a comprehensive picture of its molecular structure can be assembled.

The ¹H NMR spectrum of this compound displays distinct signals corresponding to the protons at different positions on the piperidine (B6355638) ring. The presence of the electron-withdrawing thione group (C=S) adjacent to the nitrogen atom significantly influences the chemical shifts of the neighboring protons. Protons on the carbon atoms alpha to the nitrogen (C6) and the thione group (C3) are expected to be deshielded and resonate at a lower field compared to those in the parent piperidine molecule.

The protons on C6 are typically observed in the range of 3.4-3.8 ppm, while the protons on C3, adjacent to the thione group, appear further downfield. The protons on C4 and C5, being more remote from the electron-withdrawing groups, resonate at higher fields, generally in the 1.7-2.0 ppm range. The signal for the N-H proton is typically broad and its chemical shift is dependent on solvent and concentration.

Proton PositionTypical Chemical Shift (δ, ppm)Multiplicity
H-3~2.8 - 3.2Multiplet
H-4~1.8 - 2.1Multiplet
H-5~1.7 - 2.0Multiplet
H-6~3.4 - 3.8Multiplet
N-HVariable (e.g., 8.0 - 9.0)Broad Singlet

In the ¹³C NMR spectrum, the most notable signal is that of the thione carbon (C2). Thione carbons are characteristically deshielded and resonate at very low field, typically in the range of 205-220 ppm. libretexts.org The carbons adjacent to the heteroatoms (C6 and C3) also exhibit downfield shifts compared to a simple alkane. The C6 carbon, bonded to the nitrogen, would likely appear in the 40-50 ppm region, while the other ring carbons (C3, C4, and C5) would be found at higher fields. udel.eduoregonstate.edu

Carbon PositionTypical Chemical Shift (δ, ppm)
C-2 (C=S)~205 - 220
C-3~30 - 40
C-4~20 - 30
C-5~20 - 30
C-6~40 - 50

Two-dimensional NMR techniques are crucial for the unambiguous assignment of signals and for determining the three-dimensional structure and conformational preferences of this compound. researchgate.net

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. libretexts.orglibretexts.org In this compound, a COSY spectrum would show cross-peaks connecting H3 with H4, H4 with H5, and H5 with H6, confirming the connectivity of the carbon backbone. slideshare.net

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals through-space correlations between protons that are in close proximity, regardless of their bonding connectivity. libretexts.orglibretexts.org NOESY is particularly powerful for analyzing the ring's conformation. researchgate.net Piperidine rings typically adopt a chair conformation. wikipedia.org A NOESY spectrum can confirm this by showing correlations between axial and equatorial protons on the same and adjacent carbons. For instance, a strong NOE between two protons in a 1,3-diaxial relationship would be definitive evidence for the chair conformation. nih.gov

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

The identification of the C=S stretching vibration is a key feature in the IR spectrum of this compound. Unlike the carbonyl (C=O) group, which gives a strong, sharp band in a well-defined region, the C=S stretch is often weaker and its position is highly variable. researchgate.net Its frequency is sensitive to the molecular environment and coupling with other vibrations. researchgate.net For thioamides, where the C=S group is attached to a nitrogen atom, this absorption is often found in a broad range between 800 and 1500 cm⁻¹. More specifically, a band in the region of 1050-1250 cm⁻¹ is often attributed to a vibration with a significant C=S stretching character, frequently coupled with C-N stretching and N-H bending modes. acs.orgcdnsciencepub.com

The piperidine ring gives rise to several characteristic vibrations. The aliphatic C-H stretching vibrations of the methylene (B1212753) (CH₂) groups are observed as strong bands in the region of 2850-3000 cm⁻¹. libretexts.orgmdpi.com The corresponding CH₂ bending (scissoring) vibrations typically appear around 1450-1470 cm⁻¹. mdpi.com The C-N stretching vibration of the cyclic amine structure is generally found in the 1120-1150 cm⁻¹ region. researchgate.net The N-H stretching vibration of the secondary amine within the thioamide group appears as a moderate to strong band, typically around 3100-3300 cm⁻¹.

Vibrational ModeTypical Wavenumber (cm⁻¹)Intensity
N-H Stretch3100 - 3300Medium-Strong
C-H Stretch (aliphatic)2850 - 3000Strong
C-H Bend (scissoring)1450 - 1470Medium
C=S Stretch (coupled)1050 - 1250Medium-Weak, Variable
C-N Stretch1120 - 1150Medium

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a fundamental tool for determining the molecular weight and probing the structural integrity of this compound. The compound's molecular formula is C₅H₉NS, corresponding to an average mass of approximately 115.19 g/mol and a monoisotopic mass of 115.045570 Da. stenutz.euchemspider.com In mass spectrometry, the molecule is ionized, most commonly forming a molecular ion (M+•), which can then undergo fragmentation into smaller, charged pieces.

The analysis of these fragments provides a veritable fingerprint of the molecule's structure. While the molecular ion peak confirms the compound's mass, the fragmentation pattern reveals its constituent parts. Energetically unstable molecular ions break apart into more stable positive ions and uncharged radicals. chemguide.co.uk Only the charged ions are detected. chemguide.co.uk For this compound, the fragmentation is dictated by the structure of the heterocyclic ring and the thioamide group.

Predicted mass spectrometry data for various adducts of this compound highlights the expected mass-to-charge ratios (m/z) that would be observed in an experimental setting. uni.lu

Table 1: Predicted Mass Spectrometry Adducts for this compound

Adduct Formula Adduct Name Mass-to-Charge Ratio (m/z)
[M+H]⁺ Protonated Molecule 116.05285
[M+Na]⁺ Sodium Adduct 138.03479
[M-H]⁻ Deprotonated Molecule 114.03829

Data sourced from PubChem predictions. uni.lu

Common fragmentation pathways for piperidine derivatives often involve the cleavage of carbon-carbon bonds within the ring. nih.govlibretexts.org The presence of the thioamide group introduces additional fragmentation routes, such as the loss of the sulfur atom or the entire thiocarbonyl group (C=S).

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy levels. wikipedia.org These electronic transitions provide information about the molecule's chromophores—the parts of the molecule that absorb light. In this compound, the thioamide group (-NH-C=S) acts as the primary chromophore.

The UV-Vis spectrum of compounds containing a thioamide group is typically characterized by two main absorption bands corresponding to specific electronic transitions: libretexts.org

π → π* transition: This high-energy transition involves the promotion of an electron from a pi (π) bonding orbital to a pi (π*) antibonding orbital. It results in a strong absorption band, typically in the shorter wavelength UV region. For related thioamides, this transition is often observed in the 250-300 nm range.

n → π* transition: This lower-energy transition involves the excitation of an electron from a non-bonding orbital (the lone pair on the sulfur or nitrogen atom) to a pi (π*) antibonding orbital. This transition is symmetry-forbidden and thus results in a weaker absorption band at a longer wavelength, often in the 300-400 nm region. libretexts.org

Table 2: Typical Electronic Transitions for Thioamide Chromophores

Transition Type Description Expected Molar Absorptivity (ε) Expected Wavelength Region
π → π* Electron moves from a π bonding to a π* antibonding orbital High (~10,000 L·mol⁻¹·cm⁻¹) Shorter UV (e.g., 250-300 nm)

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Analysis of a closely related derivative, 8-[(1S)-1-phenylethyl]-1,4-dioxa-8-azaspiro[4.5]decane-7-thione, provides direct insight into the solid-state structure of the this compound core. nih.gov The presence of the sp²-hybridized carbon atom of the thiocarbonyl group significantly influences the ring's geometry. nih.gov

Unlike cyclohexane (B81311) or simple piperidine, which strongly prefer a chair conformation, the this compound ring adopts a distorted half-chair conformation in the crystalline state. nih.govwikipedia.org This deviation from the ideal chair geometry is a direct consequence of the planarization introduced by the sp²-hybridized thiocarbonyl carbon atom adjacent to the nitrogen atom. nih.gov This finding is consistent with studies of similar lactams like δ-valerolactam, which also exhibit a stable half-chair form. nih.gov The puckering parameters derived from crystallographic data quantitatively describe the exact shape and deviation from planarity of the heterocyclic ring. nih.gov

The way molecules of this compound arrange themselves in a crystal is governed by a network of non-covalent interactions. In the crystal structure of its derivative, the molecules are linked into supramolecular chains by weak intermolecular C-H···S hydrogen bonds . nih.gov These interactions, where a hydrogen atom attached to a carbon atom forms a weak bond with a neighboring sulfur atom, play a crucial role in stabilizing the crystal packing. nih.gov

Other Advanced Spectroscopic Methods (e.g., Raman Spectroscopy)

Raman spectroscopy is a vibrational spectroscopy technique that provides complementary information to infrared (IR) spectroscopy. It detects the inelastic scattering of monochromatic light, revealing the vibrational modes of a molecule. rsc.org These vibrations are specific to the bonds and functional groups present.

For this compound, the Raman spectrum would be expected to show characteristic peaks for the C=S bond, the C-N bond, and various vibrational modes of the piperidine ring (e.g., ring breathing, CH₂ scissoring, and rocking). A detailed vibrational analysis of the related piperidine-3-carboxylic acid, supported by theoretical calculations, helps in assigning these modes. researchgate.net The C=S stretching vibration is particularly noteworthy and typically appears in the 850-1200 cm⁻¹ region of the Raman spectrum, though its exact position can be influenced by coupling with other vibrations.

Table 3: Expected Characteristic Raman Bands for this compound

Vibrational Mode Description Approximate Wavenumber (cm⁻¹)
N-H Stretch Stretching of the nitrogen-hydrogen bond 3200 - 3400
C-H Stretch Stretching of the carbon-hydrogen bonds in CH₂ groups 2800 - 3000
C=S Stretch Stretching of the carbon-sulfur double bond (thioamide I band) 850 - 1200
C-N Stretch Stretching of the carbon-nitrogen bond in the thioamide group 1200 - 1400
Ring Vibrations Collective vibrations of the piperidine ring framework 800 - 1200

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost effectively for studying molecular systems. DFT calculations have been instrumental in predicting the properties of piperidine (B6355638) derivatives.

Geometry Optimization and Conformational Analysis

The geometry of piperidine-2-thione is crucial for its chemical behavior. DFT methods are employed to find the molecule's lowest energy structure by optimizing bond lengths, bond angles, and dihedral angles. The piperidine ring is known for its conformational flexibility, primarily adopting chair and boat conformations. For substituted piperidines, the position and nature of the substituent dictate the most stable conformer, often a chair form with the substituent in an equatorial or axial position to minimize steric hindrance and electronic repulsion.

In the case of this compound, the thione group (C=S) at the 2-position introduces partial double bond character in the adjacent C-N bond, influencing the ring's puckering. Computational studies on analogous piperidine systems suggest that the chair conformation is generally the most stable. A systematic conformational search and geometry optimization using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) would yield the precise geometric parameters and relative energies of different conformers of this compound.

Interactive Data Table: Representative Optimized Geometrical Parameters for a Piperidine Ring (Illustrative)

Below is a table illustrating the kind of data obtained from DFT geometry optimization for a generic piperidine ring. Specific values for this compound would require a dedicated computational study.

ParameterAtom 1Atom 2Atom 3Atom 4Value (Å or °)
Bond LengthC2N1Calculated Value
Bond LengthC2C3Calculated Value
Bond AngleC6N1C2Calculated Value
Dihedral AngleN1C2C3C4Calculated Value

Electronic Structure Analysis (e.g., HOMO-LUMO Energy Gaps, Molecular Electrostatic Potential)

The electronic properties of a molecule are key to understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals involved in chemical reactions. The energy difference between them, the HOMO-LUMO gap, is an indicator of chemical stability; a larger gap implies higher stability and lower chemical reactivity.

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. It helps in identifying electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) sites. For this compound, the MEP would likely show a negative potential around the sulfur atom of the thione group, indicating a site for electrophilic attack, and positive potential near the N-H proton.

Interactive Data Table: Calculated Electronic Properties (Illustrative)

This table shows typical electronic properties that would be calculated for this compound.

PropertyValue (eV)
HOMO EnergyCalculated Value
LUMO EnergyCalculated Value
HOMO-LUMO GapCalculated Value

Vibrational Frequency Calculations and Spectroscopic Prediction

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. The calculated frequencies are typically scaled to correct for anharmonicity and basis set limitations. The agreement between calculated and experimental spectra serves as a validation of the computed equilibrium geometry. For this compound, characteristic vibrational modes would include the N-H stretch, C-H stretches, and the C=S thiocarbonyl stretch, which is a key identifying feature.

Molecular Dynamics (MD) Simulations

Molecular Dynamics simulations provide insights into the time-dependent behavior of molecules, allowing the study of conformational changes and interactions with other molecules, such as solvents or proteins.

Solvent Effects on Conformation and Reactivity

The solvent environment can significantly influence the conformational equilibrium and reactivity of a molecule. MD simulations in explicit solvent models (e.g., water, DMSO) can reveal how solvent molecules interact with this compound through hydrogen bonding and dipole-dipole interactions. These interactions can stabilize certain conformations over others. For instance, a polar solvent might stabilize a more polar conformer of the molecule. Understanding these effects is crucial for predicting the behavior of this compound in a biological medium.

Ligand-Protein Binding Dynamics (where applicable)

If this compound is investigated as a potential ligand for a biological target, MD simulations are invaluable for studying its binding dynamics. These simulations can elucidate the binding mode of the ligand within the protein's active site, identify key interacting amino acid residues, and estimate the binding free energy. The simulation tracks the movement of the ligand and protein over time, revealing the stability of the complex and the nature of the intermolecular forces (e.g., hydrogen bonds, hydrophobic interactions) that govern the binding event. Such studies are fundamental in structure-based drug design.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies that aim to correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. These models are built on the principle that the structure of a molecule dictates its activity and properties. By developing mathematical equations that link structural descriptors (e.g., electronic, steric, hydrophobic) to an observed outcome, QSAR/QSPR models can predict the behavior of new, unsynthesized compounds.

While specific QSAR models for this compound are not extensively documented in publicly available literature, the piperidine scaffold is a common feature in many biologically active molecules, and numerous QSAR studies on its derivatives provide a framework for how such models could be developed. For instance, QSAR studies on furan-pyrazole piperidine derivatives have successfully modeled their antiproliferative activities against cancer cell lines. These models often use a combination of 2D and 3D autocorrelation descriptors, which account for the molecule's topology and spatial arrangement of atoms, to predict the half-maximal inhibitory concentration (IC50).

The development of a predictive QSAR model for a series of this compound derivatives would involve synthesizing a library of related compounds and testing their biological activity against a specific target. The structural variations within this library would then be quantified using molecular descriptors. A statistical method, such as multiple linear regression (MLR), would be employed to build a robust model that could guide the design of new derivatives with potentially enhanced potency.

Table 1: Common Descriptors Used in QSAR Modeling for Heterocyclic Compounds

Descriptor ClassExamplesInformation Provided
Topological Wiener index, Kier & Hall connectivity indicesDescribes molecular size, branching, and overall shape based on the 2D graph of the molecule.
Electronic Partial atomic charges, dipole moment, HOMO/LUMO energiesQuantifies the electronic aspects of the molecule, such as its ability to engage in electrostatic interactions or undergo reactions.
Spatial (3D) Molecular surface area, volume, shadow indicesDescribes the three-dimensional shape and size of the molecule, which is crucial for receptor binding.
Physicochemical LogP (lipophilicity), molar refractivity (MR)Represents properties like hydrophobicity and polarizability, which influence absorption and distribution.

Chemoinformatic tools are essential for evaluating the "drug-likeness" of a compound in the early stages of drug discovery. These predictions help to identify candidates that are likely to have favorable pharmacokinetic properties, a profile known as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity).

One of the most widely used guidelines is Lipinski's Rule of Five. acs.orgstenutz.eu It states that an orally active drug generally has no more than one violation of the following criteria:

No more than 5 hydrogen bond donors (total number of nitrogen–hydrogen and oxygen–hydrogen bonds). acs.org

No more than 10 hydrogen bond acceptors (all nitrogen or oxygen atoms). acs.org

A molecular mass less than 500 daltons. acs.org

A calculated octanol-water partition coefficient (logP) that does not exceed 5. acs.org

This compound can be evaluated against these criteria to predict its potential as an orally bioavailable drug scaffold. acs.orgstenutz.eu The properties for the parent compound are summarized below.

Table 2: Lipinski's Rule of Five Analysis for this compound

PropertyValue for this compoundLipinski's RuleCompliance
Molecular Weight 115.20 g/mol stenutz.eu< 500Yes
logP (Octanol/Water Partition Coefficient) 0.13 stenutz.eu≤ 5Yes
Hydrogen Bond Donors 1 (from N-H group)≤ 5Yes
Hydrogen Bond Acceptors 1 (from C=S group) chemrxiv.orgharvard.edu≤ 10Yes
Violations 0

Based on this analysis, this compound fully complies with Lipinski's Rule of Five, suggesting that it possesses physicochemical properties consistent with good oral bioavailability. This makes its scaffold an attractive starting point for designing more complex molecules for drug discovery programs. Further ADMET predictions would typically involve computational models to assess properties like aqueous solubility, blood-brain barrier penetration, interaction with metabolic enzymes (e.g., Cytochrome P450), and potential toxicities.

Non-covalent Interactions and Supramolecular Chemistry

Non-covalent interactions are the driving forces behind molecular recognition and self-assembly in supramolecular chemistry. harvard.edu These interactions, though weaker than covalent bonds, collectively dictate the three-dimensional structure of molecular crystals and biological macromolecules. For this compound, the key non-covalent interactions are hydrogen bonds.

This compound possesses both a hydrogen bond donor and a hydrogen bond acceptor site. The secondary amine group (N-H) can act as a donor, while the sulfur atom of the thione group (C=S) can act as an acceptor. researchgate.net The strength and nature of these interactions are critical for determining how the molecule interacts with biological targets or assembles in the solid state.

The Quantum Theory of Atoms in Molecules (QTAIM), often called AIM theory, is a powerful computational method used to analyze the electron density of a system to characterize chemical bonds and intermolecular interactions. wikipedia.orgwiley-vch.de In the context of hydrogen bonding, AIM analysis can identify a bond path between the hydrogen donor and acceptor and quantify the interaction at a special point on this path called the bond critical point (BCP).

Several topological parameters calculated at the BCP provide insight into the nature of the hydrogen bond:

Electron density (ρ(r)) : Its value correlates with the strength of the bond.

Laplacian of the electron density (∇²ρ(r)) : A positive value is characteristic of "closed-shell" interactions, which include hydrogen bonds and van der Waals forces.

Total energy density (H(r)) : The sign of H(r) can help distinguish between purely electrostatic interactions (H(r) > 0) and those with some covalent character (H(r) < 0).

Computational studies on related systems have shown that O-H···S and N-H···S hydrogen bonds are significant, with interaction energies that can be comparable to conventional O-H···O bonds. researchgate.net AIM theory applied to this compound dimers or its complexes with other molecules would allow for a precise quantification of the strength and electrostatic versus covalent character of the N-H···S interactions.

Table 3: Typical AIM Parameters for Characterizing Hydrogen Bonds

ParameterSymbolInterpretation for Hydrogen Bonds
Electron Density at BCP ρ(r)Higher values indicate a stronger interaction.
Laplacian of Electron Density at BCP ∇²ρ(r)Positive values are typical for non-covalent, closed-shell interactions.
Total Energy Density at BCP H(r)A negative value suggests partial covalent character, while a positive value indicates a predominantly electrostatic interaction.

π-stacking interactions are non-covalent interactions that occur between aromatic rings. These interactions are crucial for the structure of DNA and proteins and are important in host-guest chemistry and materials science. However, the core structure of this compound cannot participate in π-stacking. Its piperidine ring is saturated and non-aromatic, meaning it lacks the delocalized π-electron system necessary for this type of interaction.

For π-stacking to become a feature of a this compound-based molecule, an aromatic substituent would need to be covalently attached to the core scaffold. In such derivatives, the introduced aromatic ring could then engage in π-stacking with other aromatic systems, influencing the molecule's binding to a biological target or its crystal packing.

Reaction Pathway Analysis and Mechanistic Insights via Computational Methods

Computational methods, particularly Density Functional Theory (DFT), are invaluable for elucidating the mechanisms of chemical reactions. These studies can map out the entire reaction pathway, identifying reactants, products, intermediates, and transition states. By calculating the energies of these species, researchers can determine key thermodynamic and kinetic parameters, such as reaction energies and activation barriers.

For this compound, computational analysis can provide insights into several areas:

Synthesis: The formation of the piperidine ring is a fundamental process in organic chemistry. DFT calculations can be used to study the mechanisms of various cyclization strategies to form the piperidine scaffold, helping to explain observed stereoselectivity or regioselectivity. nih.gov For example, computational studies on copper-catalyzed intramolecular C-H amination have detailed the Cu(I)/Cu(II) catalytic cycle involved in forming piperidine rings. acs.org

Reactivity: The reactivity of the thione group or the N-H bond can be explored. For instance, theoretical calculations can model the tautomerization between the thione (C=S) and thiol (C-SH) forms, predicting their relative stabilities.

Atmospheric Degradation: The reaction pathways for the degradation of piperidine derivatives initiated by atmospheric oxidants like the hydroxyl (OH) radical have been studied computationally. whiterose.ac.uk Such studies determine which C-H or N-H bonds are most susceptible to abstraction and map the subsequent reaction steps. whiterose.ac.uk These computational models provide a detailed mechanism that complements experimental findings. whiterose.ac.uk

By modeling these reaction pathways, computational chemistry can predict the feasibility of a proposed synthetic route, explain experimental outcomes, and guide the design of more efficient chemical processes.

Mentioned Compounds

Biological Activities and Pharmacological Potential

Antimicrobial Activity

Derivatives containing the thione group, particularly within a dihydropyrimidine (B8664642) or related heterocyclic structure, have shown notable antimicrobial effects.

Antibacterial Activity (Gram-positive vs. Gram-negative)

Studies on novel 3,4-dihydropyrimidine-2(1H)-one derivatives, which are structurally related to thiones, have demonstrated significant antibacterial activity. These compounds were particularly effective against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa, and also showed activity against the Gram-positive bacterium Staphylococcus aureus. nih.gov The minimum inhibitory concentrations (MIC) for significant activity were noted at 32 and 64 μg/ml. nih.gov

In one study, a series of 3,5-disubstituted-1,3,4-oxadiazole-2(3H)-thione derivatives incorporating piperidine (B6355638) side chains were synthesized and evaluated. The results indicated that these compounds generally exhibited better activity against Gram-positive bacteria than Gram-negative ones. trdizin.gov.trnih.govnih.gov Specifically, compounds showed considerable antibacterial activity against various Bacillus species. trdizin.gov.trnih.gov Another study on 3,4-dihydropyrimidine-2(1H)-thiones grafted with the alkaloid cytisine (B100878) revealed pronounced activity against the Gram-positive strains S. aureus and B. subtilis, but weaker activity against Gram-negative bacteria and fungi. mdpi.com

Conversely, some piperidine derivatives have been found to be more active against Gram-negative bacteria. researchgate.netbiointerfaceresearch.com For instance, certain (E)-methyl 3-(p-(2-(piperidin-1-yl) ethoxy)-phenyl)-acrylate compounds were active against E. coli. researchgate.netbiointerfaceresearch.com Similarly, some Mannich bases containing piperidine moieties exhibited potent inhibitory effects against both Gram-positive (B. cereus) and Gram-negative (P. aeruginosa and E. coli) bacteria. nih.gov

Compound ClassGram-Positive ActivityGram-Negative ActivityNotable StrainsReference
3,4-Dihydropyrimidine-2(1H)-one DerivativesActiveHigher ActivityS. aureus, E. coli, P. aeruginosa nih.gov
1,3,4-Oxadiazole-2(3H)-thione-piperidine DerivativesHigher ActivityActiveBacillus species trdizin.gov.trnih.gov
3,4-Dihydropyrimidine-2(1H)-thione-cytisine DerivativesPronounced ActivityWeak ActivityS. aureus, B. subtilis mdpi.com
Piperidine-containing Mannich basesPotentPotentB. cereus, P. aeruginosa, E. coli nih.gov

Antifungal and Anti-yeast Activity

The antifungal potential of these derivatives is also significant. Many 3,4-dihydropyrimidine-2(1H)-one derivatives demonstrated remarkable antifungal activity, with MIC values of 32 μg/ml against both Aspergillus niger and Candida albicans. nih.gov In this class of compounds, C. albicans appeared to be more susceptible than A. niger. nih.gov

A comprehensive analysis of 3,5-disubstituted-1,3,4-oxadiazole-2(3H)-thione derivatives revealed potent activity against Bacillus cereus, Bacillus ehimensis, and Bacillus thuringiensis. trdizin.gov.trnih.govresearchgate.net Furthermore, piperidine-based 1,2,3-triazolylacetamide derivatives have been identified as potent agents against the pathogenic yeast Candida auris, with some compounds showing MFC values as low as 0.97 μg/mL. nih.gov These compounds were found to induce apoptosis and arrest the cell cycle in the S-phase. nih.gov

Compound ClassActivityNotable StrainsMIC/MFC ValueReference
3,4-Dihydropyrimidine-2(1H)-one DerivativesAntifungalAspergillus niger, Candida albicans32 μg/ml (MIC) nih.gov
1,3,4-Oxadiazole-2(3H)-thione-piperidine DerivativesAntifungal/Anti-yeastBacillus cereus, B. ehimensis, B. thuringiensisNot specified trdizin.gov.trnih.govresearchgate.net
Piperidine-based 1,2,3-triazolylacetamidesAnti-yeastCandida auris0.97 μg/mL (MFC) nih.gov

Anticancer / Cytotoxic Activity

The piperidine-2-thione scaffold is a component of many derivatives investigated for their potential as anticancer agents. The focus has been on structures like 3,4-dihydropyridine-2(1H)-thiones and other nitrogen- and sulfur-containing heterocycles. mdpi.com

In Vitro Cytotoxicity Studies (e.g., NCI-60 assay)

Cytotoxicity studies are crucial for identifying potential anticancer compounds. The NCI-60 screen, a panel of 59 different human tumor cell lines, is a standard method for this purpose. nih.gov Derivatives of 1,3,4-oxadiazole-2(3H)-thione containing piperidine moieties were evaluated for their cytotoxic effects using methods like the sulforhodamine B (SRB) assay, which is also used in the NCI-60 protocol. trdizin.gov.trnih.govnih.govtubitak.gov.tr These studies confirmed the cytotoxic potential of this class of compounds against various cancer cell lines. trdizin.gov.trnih.govnih.gov

Activity against Specific Cancer Cell Lines (e.g., HUH7, MCF7)

Research has identified several derivatives with potent activity against specific cancer cell lines. A series of 3,5-disubstituted-1,3,4-oxadiazole-2(3H)-thione derivatives were particularly effective against the human liver carcinoma cell line HUH7. trdizin.gov.trnih.govresearchgate.net Several compounds in this series exhibited better IC50 values against HUH7 cells than the standard anticancer drug 5-Fluorouracil, with one derivative showing an IC50 value of 10.1 µM. trdizin.gov.trnih.gov These compounds also showed moderate to good activity against the HCT116 (colon) and MCF7 (breast) cancer cell lines. trdizin.gov.trnih.govnih.govresearchgate.net

Similarly, newly synthesized 3,4-dihydropyrimidin-2-(1H)-thiones were tested against liver (Huh7) and lung (A549) cancer cells. researchgate.net Most of these compounds displayed potent cytotoxic activity against the Huh7 cell line. researchgate.net A study on nicotinamide (B372718) derivatives, which used pyridine-2(1H)-thione as a starting material, also found interesting antitumor activity against HepG-2 (liver) and HCT-116 (colon) cell lines, but lower activity against MCF-7 (breast) cells. nih.govacs.org

Compound ClassHUH7 (Liver)MCF7 (Breast)HCT-116 (Colon)A549 (Lung)Reference
1,3,4-Oxadiazole-2(3H)-thione-piperidine DerivativesPotent (IC50 = 10.1 µM for one derivative)Moderate to GoodModerate to Good- trdizin.gov.trnih.gov
3,4-Dihydropyrimidin-2-(1H)-thionesPotent--Moderate to Weak researchgate.net
Nicotinamide/Pyridine-2(1H)-thione DerivativesActive (HepG-2)Low ActivityActive- nih.govacs.org

Mechanism of Action (e.g., apoptosis initiation, enzyme inhibition)

The anticancer effects of these heterocyclic compounds are often attributed to their ability to induce programmed cell death (apoptosis) and interfere with the cell cycle. For instance, certain 3,4-dihydropyridine-2(1H)-thione derivatives were found to inhibit tubulin polymerization. mdpi.comnih.gov This disruption of the cellular machinery leads to the formation of aberrant mitotic spindles, causing cell cycle arrest in the G2/M phase and ultimately initiating apoptosis. mdpi.comnih.gov

Other piperidine-containing compounds have been shown to induce apoptosis through the activation of caspases, which are key proteins in the apoptotic pathway. nih.gov For example, piperine (B192125), a well-known piperidine alkaloid, activates caspase-3 and caspase-9. nih.gov The mechanism can also involve the regulation of key signaling pathways. Some piperidine derivatives inhibit enzymes crucial for cancer cell survival and proliferation. researchgate.net For example, certain benzoxazole-appended piperidine derivatives have shown potent inhibition of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. researchgate.net

Enzyme Inhibition Studies

Derivatives of this compound have been the subject of numerous studies to assess their ability to inhibit various enzymes implicated in disease pathogenesis. These investigations have revealed that specific structural modifications to the this compound core can yield potent and selective inhibitors of key enzymatic targets.

A variety of piperidine derivatives have been synthesized and evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that are critical to the regulation of the neurotransmitter acetylcholine. The inhibition of these enzymes is a key strategy in the management of Alzheimer's disease.

Newly synthesized benzimidazole-based piperidine hybrids have demonstrated good to moderate inhibitory activities against both AChE and BChE. For a series of these compounds, IC50 values for AChE inhibition ranged from 19.44 ± 0.60 µM to 36.05 ± 0.4 µM, while BuChE inhibition was observed in the range of 21.57 ± 0.61 µM to 39.55 ± 0.03 µM. Another study on arecoline- and 4-thiazolidinone-substituted piperidine derivatives also reported considerable activity, with the most potent compound showing an IC50 of 6.62 µM for AChE and 13.78 µM for BChE.

Further research into new piperidine derivatives designed to have a dual action of AChE and beta-amyloid peptide aggregation inhibition identified compounds with high inhibitory potency and selectivity for AChE and BChE. The design of these molecules often includes an ester with an aromatic group to bind to the catalytic site of AChE and another aromatic group for the peripheral site.

Below is an interactive data table summarizing the cholinesterase inhibitory activities of selected piperidine derivatives.

Table 1: Cholinesterase Inhibitory Activity of Piperidine Derivatives

Compound Series Enzyme IC50 Range (µM) Reference
Benzimidazole-based piperidine hybrids AChE 19.44 - 36.05
Benzimidazole-based piperidine hybrids BChE 21.57 - 39.55
Arecoline- and 4-thiazolidinone-substituted piperidines AChE 6.62 (most potent)
Arecoline- and 4-thiazolidinone-substituted piperidines BChE 13.78 (most potent)
Piperazine (B1678402) derivatives AChE 4.59 - 6.48
Piperazine derivatives BChE 4.85 - 8.35

Glutathione (B108866) S-transferases (GSTs) are a family of enzymes involved in the detoxification of a wide variety of endogenous and exogenous electrophilic compounds. Overexpression of certain GST isozymes is associated with various diseases, including cancer, making them a target for therapeutic intervention.

Studies on piperazine derivatives have shown them to be effective inhibitors of GST, in addition to their effects on cholinesterases. For a series of these compounds, the half-maximal inhibitory concentrations (IC50) for GST were found to be in the range of 3.94-8.66 µM. The inhibitory properties of these derivatives were compared to the known GST inhibitor, ethacrynic acid.

The natural product piperlongumine (B1678438), which contains a piperidine-like moiety, is a known inhibitor of GSTP1, an isoform often overexpressed in cancerous tumors. Structural and biochemical analyses have revealed that a hydrolysis product of piperlongumine conjugates with glutathione, and this complex then binds to the active site of GSTP1, leading to its inhibition. Computational studies have further elucidated the mechanism of inhibition, suggesting a one-step process involving the nucleophilic addition of the glutathione thiol to the hydrolyzed piperlongumine.

Table 2: GST Inhibitory Activity of Piperazine Derivatives

Compound Series IC50 Range (µM) Ki Range (µM) Reference
Piperazine Derivatives 3.94 - 8.66 7.73±1.13 - 22.97±9.10

The piperidine scaffold is a key component in the design of various kinase inhibitors, which are crucial in cancer therapy.

ALK and ROS1 Inhibition: Anaplastic lymphoma kinase (ALK) and ROS1 are receptor tyrosine kinases, and their chromosomal rearrangements are found in non-small cell lung cancer (NSCLC). Due to the high homology between their kinase domains, many ALK inhibitors also show activity against ROS1. Crizotinib (B193316), an aminopyridine-based inhibitor, targets both ALK and ROS1. Numerous other small molecule inhibitors targeting ALK and ROS1 have been developed, with some, like piperidine carboxamide, showing superiority over earlier inhibitors, especially against certain point mutations. Pyrimidine (B1678525) derivatives have also been developed as inhibitors of ALK and insulin-like growth factor (IGF-1R).

IKKb Inhibition: The IκB kinase (IKK) complex is central to the NF-κB signaling pathway, which is implicated in inflammation and cancer. A pyridyl cyanoguanidine derivative, CHS828, has shown significant antitumor effects by inhibiting IKK activity with an IC50 of 8.0 nmol/L. While this specific example is a pyridine (B92270) derivative, the broader class of nitrogen-containing heterocycles, including piperidines, are common scaffolds for kinase inhibitors.

Table 3: Kinase Inhibitory Activity of Selected Compounds

Inhibitor Type Target Kinase(s) Key Findings Reference
Piperidine carboxamide ALK Superior to crizotinib against certain ALK mutations.
Pyrazolamine derivatives ALK Potential to inhibit auto-phosphorylation of tyrosine residues.
Crizotinib (aminopyridine-based) ALK, ROS1 Effective against ALK and ROS1, but resistance can develop.
CHS828 (pyridyl cyanoguanidine) IKK Potent IKK inhibitor with an IC50 of 8.0 nmol/L.

Other Biological Activities of this compound Derivatives

Beyond enzyme inhibition, derivatives of this compound have demonstrated a range of other important biological activities, including antiviral and antimalarial properties.

The piperidine ring is a common structural motif in compounds with antiviral activity. For instance, a series of N-(1-(substituted-aryl)piperidin-4-yl)-N6-mesityl-9H-purine-2,6-diamine derivatives were developed as potent antiviral agents, with some showing remarkable anti-HIV potencies in cellular assays. One compound from this series, FZJ13, displayed anti-HIV-1 activity comparable to the established drug 3TC. Another compound, FZJ05, showed significant potency against the influenza A/H1N1 virus.

The antiviral potential of piperidine derivatives is often linked to their ability to interfere with viral entry or replication processes. The nature of the substituents on the piperidine ring plays a crucial role in determining the potency and spectrum of antiviral activity.

Anti-inflammatory Activity

Derivatives of this compound have been investigated for their potential anti-inflammatory properties. ontosight.aiacs.orgnwmedj.org Research has shown that some piperidine derivatives can exhibit anti-inflammatory effects, which are often linked to the specific functional groups attached to the piperidine ring. ontosight.aiacs.org For example, piperine, an alkaloid containing a piperidine ring, has demonstrated anti-inflammatory properties. acs.orgnwmedj.org The anti-inflammatory effects of pyrimidine derivatives, which can be structurally related to this compound, are attributed to their ability to inhibit inflammatory mediators like cyclooxygenase (COX) enzymes. rsc.org Specifically, some pyrimidin-2-thione derivatives have shown potent anti-inflammatory activity, with some compounds exhibiting significant inhibition of COX-2. rsc.org Similarly, thiazoline-2-thione derivatives have been studied, and some have shown notable inhibitory potential against bovine serum albumin (BSA) denaturation, an indicator of anti-inflammatory activity, with efficacy comparable to or even outperforming aspirin (B1665792) in some cases. mdpi.comresearchgate.net

A study on 1,3-dimethyl 2,6-diphenyl piperidine 4-one oxime demonstrated potent anti-inflammatory activity, comparable to the standard drug dexamethasone. researchgate.net Furthermore, certain 5-(1-adamantyl)-1,2,4-triazole-3-thiol derivatives, which can be synthesized from piperidine-containing precursors, have displayed good dose-dependent anti-inflammatory activity in animal models. nih.gov

Table 1: Anti-inflammatory Activity of Selected Thione Derivatives

Compound ClassSpecific Derivative(s)Key Findings
Pyrimidin-2-thioneNot specifiedPotent anti-inflammatory activity, with some inhibiting COX-2. rsc.org
Thiazoline-2-thioneDerivative 4dOutperformed aspirin in inhibiting BSA denaturation (IC50 of 21.9 µg/mL vs. 22 µg/mL for aspirin). mdpi.comresearchgate.net
Piperidine Oxime1,3-dimethyl 2,6-diphenyl piperidine 4-one oximePotent anti-inflammatory activity, comparable to dexamethasone. researchgate.net
Adamantyl Triazole ThiolCompounds 13 and 14Good dose-dependent anti-inflammatory activity. nih.gov

Neurological Effects

The piperidine ring is a common scaffold in compounds with potential neurological effects. ontosight.ai Piperidine derivatives have been explored for the treatment of neurodegenerative diseases like Alzheimer's. ontosight.ai The neuropharmacological potential of piperidine analogs is diverse, with applications in various central nervous system (CNS) disorders. ontosight.ai Studies on piperidine itself have shown it can have a sedative action and increase the turnover of noradrenaline in the brain. nih.gov

Piperine, which contains a piperidine moiety, has been investigated for its neuroprotective effects in models of Parkinson's disease. nih.gov Structure-activity relationship (SAR) studies of piperine derivatives have indicated that modifications to the piperidine ring can enhance their neuroprotective efficiency. nih.gov For instance, replacing the piperidine ring with smaller amine groups can improve selectivity for monoamine oxidase-B (MAO-B), an important target in neurodegenerative disease treatment. nih.gov

A series of novel amide-piperidine derivatives were optimized as ligands for dopamine (B1211576) and serotonin (B10506) receptors, with one compound showing high affinity for D2, 5-HT1A, and 5-HT2A receptors, suggesting potential antipsychotic applications. researchgate.net

Opioid Ligand Activity

N-phenyl-N-(piperidin-2-yl)propionamide derivatives have been synthesized and evaluated as opioid receptor ligands. nih.gov These compounds showed moderate to good binding affinities, particularly for the μ-opioid receptor. nih.gov Specifically, derivatives with a hydroxyl substitution on the (tetrahydronapthalen-2yl)methyl group demonstrated excellent binding affinities and high selectivity for the μ-opioid receptor over the δ-opioid receptor. nih.gov One of these ligands also showed potent agonist activity in functional assays. nih.gov This research identified N-phenyl-N-(piperidin-2-yl)propionamide derivatives as a new class of μ-opioid receptor ligands. nih.gov

Structure-Activity Relationship (SAR) Studies

Influence of Substituents on Biological Potency and Selectivity

The biological potency and selectivity of this compound derivatives are significantly influenced by the nature and position of their substituents. acs.orgnih.gov For instance, in a series of 1,3,4-oxadiazole-2(3H)-thione derivatives carrying different piperidine side chains, the addition of phenyl and carbonyl groups as substituents was found to enhance antimicrobial activity. nih.gov The position of substituents on the piperidine ring also plays a crucial role, as demonstrated by differently positioned carboxylic acid and ethyl ester containing compounds, which were synthesized to study the effect of substituent position on biological activity. tubitak.gov.tr

In the context of opioid ligands, SAR studies of N-phenyl-N-(piperidin-2-yl)propionamide derivatives revealed that a hydroxyl substitution at the 5th position of the (tetrahydronapthalen-2yl)methyl group led to excellent binding affinities for the μ-opioid receptor. nih.gov In contrast, amine and amide substituents at the same position resulted in moderate to good binding affinity. nih.gov

For influenza virus inhibitors based on a piperidine structure, SAR studies indicated that an ether linkage between a quinoline (B57606) and the piperidine ring is critical for inhibitory activity. nih.gov

Impact of Piperidine Ring Modifications and Planarity

Modifications to the piperidine ring and its planarity can have a substantial impact on biological activity. The planar structure of piperidine allows for the addition of substituent groups at various positions, which can enhance its biological activities. nwmedj.org For example, in a series of piperine derivatives, replacing the piperidine ring with small amino functional groups yielded compounds with higher activity for MAO-B inhibition. acs.org Conversely, the inhibitory activity was significantly reduced when the piperidine ring was replaced with a cyclohexanamine group, and the introduction of an oxygen atom instead of a carbon at the 4-position also decreased activity. acs.org

In the development of influenza virus inhibitors, the replacement of a phenyl ring with a cyclohexyl ring as a key subunit resulted in a significant improvement in inhibitory activity. nih.gov

Pharmacophore Identification and Lead Optimization

Pharmacophore modeling is a crucial tool for identifying the key structural features required for biological activity and for guiding lead optimization. researchgate.netnih.govacs.orgnih.gov For a series of piperidine derivatives acting as farnesyltransferase inhibitors, pharmacophore analysis showed that aromatic, acceptor, and donor groups on the molecule are favorable for inhibitory activity. researchgate.net

In the development of pyrano[2,3-d]pyrimidine derivatives with antibacterial and antitumor properties, pharmacophore sites were identified. researchgate.net It was found that the presence of heteroaryl, cyano, and amino groups on the pyrano[2,3-d]pyrimidine skeleton increased its penetrating power on the bacterial cell wall, leading to higher biological activity. researchgate.net The hydrolysis of a nitrile group to an amide restored vital intramolecular interactions, providing a crucial template for antibacterial pharmacophore sites. researchgate.net

For angiotensin II receptor antagonists, chemical feature-based pharmacophore models have been developed. acs.org The best quantitative model consisted of five features: one hydrophobic aromatic, one hydrophobic aliphatic, a hydrogen bond acceptor, a negative ionizable function, and an aromatic plane function. acs.org Such models are valuable for virtual screening to discover new compounds with desired biological activity. acs.org

Molecular Docking Studies and Binding Interactions

Molecular docking is a computational technique extensively utilized to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, it is instrumental in understanding the interaction between a ligand, such as a derivative of this compound, and its target protein at a molecular level. These in silico studies provide critical insights into the binding modes and affinities of compounds, thereby guiding the rational design of new, more potent therapeutic agents.

Research into the pharmacological potential of the this compound scaffold often involves the synthesis of various derivatives, which are then subjected to molecular docking simulations against specific biological targets. For instance, derivatives of piperidine have been investigated for their inhibitory potential against crucial protein targets of viruses and enzymes implicated in cancer. nih.govacs.org Docking studies on N-functionalized piperidine derivatives linked to a 1,2,3-triazole ring, for example, have been used to predict possible binding modes within the active site of the dopamine receptor D2. researchgate.nettandfonline.com Similarly, the inhibitory effects of piperidine derivatives have been assessed against enzymes like cyclophilin D (CypD), a key mitochondrial enzyme involved in various diseases. researchgate.net These computational analyses are crucial for identifying the structural features of the this compound core and its substituents that govern their interaction with protein receptors.

Ligand-Protein Interaction Analysis

The analysis of ligand-protein interactions reveals the specific molecular forces that stabilize the complex between a compound and its biological target. These interactions typically include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. For derivatives of piperidine, molecular docking studies have elucidated how these molecules orient themselves within the binding pockets of various proteins.

In a study involving arylmethyl N′-(adamantan-1-yl)piperidine-1-carbothioimidates, molecular docking analysis was performed against human sphingosine (B13886) kinase 1 (SPHK1), a recognized cancer target. The analysis showed that the piperidine and adamantyl portions of the molecules are positioned near hydrophobic residues within the lipid-binding pocket of the enzyme. acs.org Another study on a piperidine-2-carbaldehyde (B177073) derivative targeting the CypD enzyme also highlighted significant interactions within the binding site. researchgate.net The nitrogen atom of the piperidine ring can act as a hydrogen bond acceptor, while the cyclic carbon structure often engages in hydrophobic interactions, contributing to the stability of the ligand-protein complex. nih.gov

The table below summarizes key ligand-protein interactions for various piperidine derivatives as identified through molecular docking studies.

Compound/Derivative ClassProtein TargetKey Interactions Observed
Arylmethyl N′-(adamantan-1-yl)piperidine-1-carbothioimidatesHuman Sphingosine Kinase 1 (SPHK1)The piperidine moiety is positioned near hydrophobic residues in the lipid-binding pocket. acs.org
4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidineCOVID-19 ProteaseEfficient interaction with the main protease, suggesting inhibitory potential. nih.gov
N-functionalized piperidine derivativesDopamine Receptor D2Prediction of binding modes within the active site. researchgate.nettandfonline.com
Thiazoline-2-thione derivativesBovine Serum Albumin (BSA)Hydrogen bonds and interactions with specific groups at the binding site. mdpi.com

Prediction of Binding Affinities (e.g., ∆G values)

A critical output of molecular docking studies is the prediction of binding affinity, often expressed as the Gibbs free energy of binding (∆G) in kcal/mol or as a docking score. A more negative ∆G value signifies a stronger and more stable interaction between the ligand and the protein, suggesting higher potential biological activity. These predicted affinities are crucial for ranking and prioritizing compounds for further experimental testing.

For example, studies on thiazoline-2-thione derivatives, which share a similar heterocyclic thione motif, revealed significant binding affinities with bovine serum albumin (BSA). mdpi.comresearchgate.net Two derivatives, 4d and 3c, showed binding energies (∆G) of -5.274 kcal/mol and -4.731 kcal/mol, respectively, which were stronger than the reference drug Aspirin (-4.641 kcal/mol). mdpi.comresearchgate.net In another investigation, a piperidine-2-carbaldehyde derivative was found to have a binding energy of -8.06 kcal/mol with the CypD enzyme, indicating a strong inhibitory potential. researchgate.net Furthermore, docking of arylmethyl N′-(adamantan-1-yl)piperidine-1-carbothioimidates against human sphingosine kinase 1 (SPHK1) yielded high glide scores of -9.384 and -9.047 kcal/mol, which correlated well with their observed in vitro antiproliferative activity. acs.org

The following table presents the predicted binding affinities for several piperidine-related derivatives against their respective protein targets.

Compound/DerivativeProtein TargetPredicted Binding Affinity (kcal/mol)
Arylmethyl N′-(adamantan-1-yl)piperidine-1-carbothioimidate (Compound 1)Human Sphingosine Kinase 1 (SPHK1)-9.384 (Glide Score) acs.org
Arylmethyl N′-(adamantan-1-yl)piperidine-1-carbothioimidate (Compound 2)Human Sphingosine Kinase 1 (SPHK1)-9.047 (Glide Score) acs.org
Piperidine-2-carbaldehyde derivativeCyclophilin D (CypD)-8.06 researchgate.net
Thiazoline-2-thione derivative (4d)Bovine Serum Albumin (BSA)-5.274 mdpi.comresearchgate.net
Thiazoline-2-thione derivative (3c)Bovine Serum Albumin (BSA)-4.731 mdpi.comresearchgate.net
Aspirin (Reference)Bovine Serum Albumin (BSA)-4.641 mdpi.comresearchgate.net

Coordination Chemistry and Metal Complexes of Piperidine 2 Thione

Ligand Properties of Piperidine-2-thione in Metal Coordination

This compound and its derivatives primarily act as ligands through the exocyclic sulfur atom and the endocyclic nitrogen atom. researchgate.net The coordination behavior of this compound is versatile, and it can function as a monodentate or a bidentate ligand.

As a monodentate ligand , it typically coordinates to metal centers through its sulfur atom. This mode of coordination is common in various transition metal complexes. ucl.ac.uk For instance, monodentate sulfur-bonded complexes have been reported for metals like platinum(II), palladium(II), and gold(I). ucl.ac.uk

As a bidentate ligand , this compound can coordinate to a metal center through both the sulfur and nitrogen atoms, forming a four-membered chelate ring. researchgate.netresearchgate.net This bidentate coordination often occurs after the deprotonation of the nitrogen atom, leading to the formation of a thiolate anion that acts as an N,S-donor ligand. capes.gov.br This chelation is a preferred mode of coordination for many transition metals. ucl.ac.uk

The coordination versatility of this compound and its derivatives allows for the formation of a wide array of metal complexes with diverse structures and properties. ajol.info The specific coordination mode adopted depends on factors such as the metal ion, the reaction conditions, and the presence of other ligands. ucl.ac.ukcapes.gov.br

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound can be achieved through various methods, including conventional solution-based techniques and mechanochemical synthesis. researchgate.netresearchgate.net The resulting complexes are characterized using a range of spectroscopic and analytical techniques to determine their structure and properties.

Complexes with Transition Metals (e.g., Ru, Pt, Pd, Cu, Zn)

A variety of transition metal complexes of this compound and its derivatives have been synthesized and studied.

Ruthenium (Ru): Ruthenium complexes with this compound have been reported, showcasing the ligand's ability to coordinate to this second-row transition metal. ucl.ac.ukmdpi.com

Platinum (Pt) and Palladium (Pd): Platinum(II) and palladium(II) are known to form stable complexes with this compound. ucl.ac.ukajol.infonih.gov In acidic or methanolic solutions, the neutral ligand tends to coordinate in a monodentate fashion through the sulfur atom. capes.gov.br In neutral or basic media, the deprotonated ligand acts as a bidentate N,S-donor, forming a chelate ring. capes.gov.br

Copper (Cu): Copper(I) and copper(II) complexes of this compound and related ligands have been synthesized. researchgate.netiucr.org Copper(I) iodide complexes with 6-thioxopiperidin-2-one have been shown to form various structures, including polymeric sheets. iucr.org

Zinc (Zn): Zinc(II) complexes with this compound derivatives have been prepared and characterized. nih.govvulcanchem.comscirp.org These complexes often exhibit tetrahedral or octahedral geometries. researchgate.neteurjchem.com

The synthesis of these complexes typically involves the reaction of a metal salt with the this compound ligand in a suitable solvent. researchgate.netekb.eg

Spectroscopic Characterization of Metal Complexes (e.g., IR, NMR, Mass Spectrometry)

The characterization of this compound metal complexes relies on several spectroscopic techniques to elucidate their structures.

Infrared (IR) Spectroscopy: IR spectroscopy is a crucial tool for determining the coordination mode of the this compound ligand. A shift in the ν(C=S) stretching frequency to a lower wavenumber upon complexation indicates the coordination of the thione sulfur atom. researchgate.netzenodo.org An upward shift in the ν(C-N) band can also support the coordination through the sulfur atom. zenodo.org Changes in the N-H stretching frequency can indicate deprotonation and coordination of the nitrogen atom. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to characterize the ligand and its complexes in solution. Shifts in the proton and carbon signals of the piperidine (B6355638) ring upon coordination provide evidence for complex formation. researchgate.netzenodo.orgnih.gov

Mass Spectrometry: Mass spectrometry, particularly electrospray ionization (ESI-MS), is employed to determine the molecular weight and stoichiometry of the metal complexes. researchgate.netresearchgate.netnih.gov

The combination of these techniques provides a comprehensive understanding of the structure and bonding within the metal complexes.

X-ray Crystallography of Coordination Compounds

X-ray crystallographic studies have confirmed the various coordination modes of this compound and its derivatives. For example, the crystal structure of a palladium(II) complex showed the ligand coordinating in a bidentate fashion through the sulfur and deprotonated nitrogen atoms. nih.gov In a copper(I) iodide complex with 6-thioxopiperidin-2-one, the ligand was found to coordinate through the sulfur atom, leading to the formation of a two-dimensional polymeric sheet. iucr.org The conformation of the piperidine ring, which can adopt chair or half-chair forms, is also revealed by X-ray crystallography. iucr.org

CompoundMetalCoordination GeometryKey Structural Feature
[Pd(mpETSC)Cl]Pd(II)Square PlanarBidentate N,S coordination
[Cu(I)(6-thioxopiperidin-2-one)]Cu(I)TetrahedralMonodentate S-coordination in a polymeric sheet
[Zn₂(μ-Ca)₂(Hpa)₂Cl₆]Zn(II)TetrahedralBridging carboxylate and piperidine-2-carboxylic acid
[Pt(mpETSC)Cl]Pt(II)Square PlanarBidentate N,S coordination

Catalytic Applications of this compound Metal Complexes

Metal complexes containing thione ligands, including derivatives of this compound, have shown potential as catalysts in various organic reactions. nih.gov The catalytic activity often stems from the ability of the metal center to participate in redox cycles and facilitate the transformation of substrates.

While specific catalytic applications of this compound complexes are not extensively documented in the provided search results, related metal-thione complexes have been investigated for their catalytic properties. For instance, palladium complexes with thione ligands have been explored for their catalytic activity in cross-coupling reactions. vulcanchem.com Ruthenium complexes with ligands derived from pyridine-2-thione have also been studied in catalytic contexts. ucl.ac.ukmdpi.com The catalytic potential of these complexes is an area of ongoing research. mdpi.comrsc.orgresearchgate.net

Biological Activity of this compound Metal Complexes

Metal complexes of this compound and its derivatives have attracted interest due to their potential biological activities, including antibacterial and anticancer properties. researchgate.netresearchgate.netnih.govnih.gov The coordination of the ligand to a metal ion can enhance its biological efficacy. nih.gov

ComplexBiological Activity InvestigatedFindings
[Zn(HmpETSC)Cl₂]AntineoplasticExhibited activity against colon cancer human cell lines (HCT 116). nih.gov
[Pd(mpETSC)Cl]AntineoplasticExhibited activity against colon cancer human cell lines (HCT 116). nih.gov
Various this compound complexesAntibacterial, DNA CleavageMetal complexes showed enhanced activity compared to the free ligand. researchgate.netresearchgate.net
Ru(III), Cd(II) complexes of a hydrazone ligandAntitumorShowed potential against the MCF-7 breast cancer cell line. nih.gov

Antimicrobial Activity

Information regarding the antimicrobial properties of metal complexes specifically involving the this compound ligand is not available in the reviewed scientific literature. Research has been conducted on other piperidine derivatives and thione-containing ligands, demonstrating that the biological activity of such compounds can be influenced by chelation with metal ions. For instance, the chelation theory suggests that the polarity of a metal ion is reduced upon forming a complex, which can enhance the lipophilic nature of the complex and facilitate its transport across microbial membranes, potentially increasing its antimicrobial efficacy. However, without specific studies on this compound complexes, no definitive data on their antimicrobial spectrum or effectiveness can be provided.

Anticancer Activity

Similarly, there is a lack of specific data in the scientific literature concerning the anticancer activity of metal complexes of this compound. The field of medicinal inorganic chemistry has extensively explored various metal complexes for their potential as therapeutic agents. The mechanism of action for many reported anticancer metal complexes involves their interaction with biological macromolecules, such as DNA, or the inhibition of crucial enzymes like topoisomerase. The redox properties of the metal and the coordinated ligands can also play a role in inducing cellular stress in cancer cells. Nevertheless, without experimental data from studies on this compound complexes, any discussion of their potential anticancer effects would be purely speculative and cannot be substantiated with research findings.

Future Directions and Research Perspectives

Development of Novel Synthetic Strategies for Piperidine-2-thione and its Derivatives

The future of this compound chemistry relies on the development of more efficient, diverse, and stereoselective synthetic methodologies. Current strategies often involve multi-step sequences or harsh reagents, limiting the accessible chemical space.

Future research should prioritize:

Catalytic Thionation: Moving beyond stoichiometric reagents like Lawesson's reagent or phosphorus pentasulfide for the conversion of piperidin-2-ones to their thione counterparts is a critical goal. researchgate.netresearchgate.net Research into catalytic systems, potentially involving transition metals or organocatalysts, could offer milder conditions, improved functional group tolerance, and higher yields.

Multicomponent Reactions (MCRs): Designing novel MCRs that assemble the this compound core in a single step from simple, readily available starting materials would significantly enhance synthetic efficiency. The development of a four-component synthesis for piperidin-2-one pyridinium (B92312) salts suggests that similar complex and highly selective strategies could be adapted for thione derivatives. researchgate.net

Asymmetric Synthesis and C-H Functionalization: Highly stereocontrolled access to substituted piperidine-2-thiones has been achieved via methods like the Michael-like addition to 5,6-dihydropyridin-2-thiones followed by thio-Claisen rearrangement. researchgate.net Future work should expand upon this by developing catalytic asymmetric methods to control stereocenters. Furthermore, late-stage C-H functionalization of the this compound scaffold would provide a powerful tool for rapidly generating diverse libraries of analogs without de novo synthesis, mirroring advances seen with other heterocyclic systems. mdpi.com

Flow Chemistry: The application of continuous flow synthesis could enable safer and more scalable production of this compound and its intermediates, particularly for reactions that are hazardous or difficult to control in batch processes.

A notable existing stereoselective synthesis involves the Michael addition of nitroalkanes to 5,6-dihydropyridin-2-thiones, followed by S-allylation and a thio-Claisen rearrangement to produce trans-3-allyl-4-nitro-alkyl-δ-thiolactams. researchgate.net Another versatile approach utilizes the Eschenmoser sulfide (B99878) contraction, which has been employed to couple this compound with other heterocyclic fragments to create complex molecules like deoxyfebrifugine analogs. thieme-connect.com

Exploration of Undiscovered Biological Activities and Therapeutic Applications

The piperidine (B6355638) nucleus is a well-established pharmacophore found in drugs targeting a wide array of conditions, including cancer, inflammation, and central nervous system disorders. researchgate.netclinmedkaz.orgacs.org The thione functional group can significantly alter a molecule's electronic properties, lipophilicity, and hydrogen bonding capabilities, potentially unlocking novel biological activities.

Future research directions include:

Broad-Spectrum Biological Screening: Systematic screening of a diverse library of this compound derivatives against a wide range of biological targets is essential. This should include assays for anticancer, antimicrobial (antibacterial, antifungal), antiviral, and anti-inflammatory activities, areas where piperidine derivatives have shown promise. clinmedkaz.orgscielo.org.mxnih.gov

Enzyme Inhibition: The thione group's unique properties make it an interesting functional group for enzyme inhibitors. Thionolactams have been investigated as potential antitumor agents and as mechanistic probes for metallohydrolases, suggesting that this compound derivatives could be developed as selective inhibitors for specific enzyme classes like kinases, proteases, or metalloenzymes. justia.comnih.gov

Neurodegenerative Diseases: Given that many CNS-active drugs contain a piperidine ring, exploring the potential of this compound derivatives in neurodegenerative diseases like Alzheimer's or Parkinson's is a logical step. clinmedkaz.orgacs.org Computational studies have predicted that certain piperidine derivatives may act as anti-parkinsonian agents. clinmedkaz.org

Antiparasitic Agents: Piperidine-containing compounds have been investigated for antiparasitic properties. researchgate.net The unexplored nature of this compound derivatives makes them candidates for screening against parasites like Plasmodium falciparum (malaria) or various nematodes.

Advanced Computational Studies for Drug Discovery and Material Science

Computational chemistry provides indispensable tools for accelerating the discovery and optimization of new molecules. mdpi.comfrontiersin.org For this compound, computational methods can guide synthetic efforts and predict potential applications.

Key areas for future computational research:

Quantum Mechanical Studies: Density Functional Theory (DFT) can be used to elucidate the electronic structure, reactivity, and spectroscopic properties of this compound. researchgate.net Such studies can help understand the influence of the thione group on the molecule's conformation, aromaticity (if part of a larger system), and non-covalent interaction potential.

Molecular Docking and Dynamics: For drug discovery, docking this compound derivatives into the active sites of therapeutic targets (e.g., kinases, proteases, G-protein coupled receptors) can predict binding modes and affinities. rsc.org Subsequent molecular dynamics (MD) simulations can assess the stability of these interactions over time, providing crucial insights for structure-based drug design. mdpi.comrsc.org

QSAR and Machine Learning: Quantitative Structure-Activity Relationship (QSAR) models can be developed as more biological data becomes available. Machine learning algorithms can analyze large datasets to predict the biological activity, pharmacokinetic properties (ADME), and toxicity of virtual compounds, helping to prioritize synthetic targets. researchgate.net

Materials Property Prediction: Computational methods can predict the properties of materials derived from this compound, such as the electronic bandgap of polymers or the coordination geometry in metal-organic frameworks, guiding their design for applications in electronics or catalysis.

Investigation into the Role of this compound in Supramolecular Assemblies and Materials

The thione group is a versatile functional group for building higher-order structures through non-covalent interactions and coordination chemistry. This opens up avenues for this compound in materials science and supramolecular chemistry.

Prospective research includes:

Coordination Chemistry: The soft sulfur donor of the thione group can coordinate to a variety of soft metal ions. Research on the related ligands 6-thioxopiperidin-2-one and piperidine-2,6-dithione has shown their ability to form structurally diverse complexes with copper(I) iodide, including coordination polymers. iucr.org A systematic investigation of the coordination chemistry of this compound with various transition metals could lead to new catalysts, sensors, or magnetic materials.

Supramolecular Self-Assembly: The thione group can act as a hydrogen bond acceptor (e.g., in C-H···S interactions) and participate in chalcogen bonding. csic.esresearchgate.net These directional interactions can be exploited to design and construct novel supramolecular architectures like gels, liquid crystals, or crystalline co-polymers. Studies on other thione-containing heterocycles have demonstrated the importance of these weak interactions in crystal packing. csic.esresearchgate.net

Polymer Science: this compound can be considered a monomer for polymerization. Investigations into its radical polymerization or copolymerization with other monomers could lead to novel sulfur-containing polymers with unique thermal, optical, or mechanical properties. researchcommons.org

Functional Materials: The incorporation of the this compound moiety into larger π-conjugated systems is a promising strategy for creating new organic electronic materials, similar to how other sulfur heterocycles are used in organic semiconductors and conductors. mdpi.commdpi.com

Translational Research: From Bench to Potential Clinical Applications

Translational research bridges the gap between fundamental laboratory discoveries and their application in human health. For any this compound derivative identified as a promising therapeutic candidate, a clear pathway to clinical evaluation must be established.

The translational lifecycle for a promising this compound candidate would involve:

Lead Optimization: Once a hit compound is identified from initial screening, medicinal chemistry campaigns, guided by computational studies, will be necessary to optimize its potency, selectivity, and drug-like properties.

Preclinical Evaluation: Optimized lead compounds must undergo rigorous preclinical testing. This includes in vitro and in vivo assessment of their pharmacokinetic profiles (Absorption, Distribution, Metabolism, and Excretion - ADME) and toxicological safety.

Biomarker Development: Identifying biomarkers that can predict a patient's response to the drug or monitor its efficacy will be crucial for designing efficient clinical trials.

Clinical Trials: Compounds that demonstrate a strong efficacy and safety profile in preclinical studies may advance to clinical trials. While many piperidine derivatives have entered clinical trials, with some like SLC-0111 reaching Phase I/II, the path is long and requires significant investment. mdpi.com The unique properties of the thione group will require careful evaluation throughout this process.

The journey from a laboratory concept to a clinical application is challenging, but the unique chemical nature of this compound offers a rich and unexplored territory for the discovery of next-generation therapeutics and materials.

Q & A

Q. Table 1. Synthesis Optimization for this compound Derivatives

ParameterOptimal ConditionYield (%)Reference
SolventDichloromethane85
Temperature25°C78
BaseNaOH90

Q. Table 2. Spectroscopic Signatures of this compound

TechniqueKey SignalInterpretationReference
XRDa = 18.371 Å, Space Group PbcaOrthorhombic packing
1H^1H-NMRδ 3.8 ppm (OCH3_3)Methoxy substituent

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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.